molecular formula C7H12O4 B1670675 Dimethyl glutarate CAS No. 1119-40-0

Dimethyl glutarate

Cat. No. B1670675
Key on ui cas rn: 1119-40-0
M. Wt: 160.17 g/mol
InChI Key: XTDYIOOONNVFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04529807

Procedure details

196 parts by wt. of furfuryl alcohol and 160 parts by wt. dimethyl glutarate (stoichiometric proportions) were mixed and 0.5-0.75% wt. sodium metal added. The mixture was heated to a temperature in the range from 214°-240° F. under a nitrogen atmoshpere. Methanol was evolved and removed as the reaction progressed. After a period of 4 hours, a waxy solid was obtained. After washing the product with water, the residure was a liquid which was identified as difurfuryl glutarate by gas chromatography and mass spectrometric analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[C:8]([O:17]C)(=O)[CH2:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13].[Na]>CO>[C:12]([O:14][CH2:15][C:5]1[O:6][CH:2]=[CH:3][CH:4]=1)(=[O:13])[CH2:11][CH2:10][CH2:9][C:8]([O:7][CH2:1][C:2]1[O:6][CH:5]=[CH:4][CH:3]=1)=[O:17] |^1:18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC(=O)OC)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to a temperature in the range from 214°-240° F. under a nitrogen atmoshpere
CUSTOM
Type
CUSTOM
Details
removed as the reaction
CUSTOM
Type
CUSTOM
Details
a waxy solid was obtained
WASH
Type
WASH
Details
After washing the product with water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CCCC(=O)OCC1=CC=CO1)(=O)OCC1=CC=CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.